

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine molecular structure

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine

Cat. No.: B1287114

[Get Quote](#)

An In-Depth Technical Guide to the Molecular Structure and Synthetic Utility of **3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine**

Abstract

This technical guide provides a comprehensive overview of **3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine**, a heterocyclic building block of significant interest in medicinal chemistry and drug discovery. The document elucidates the core molecular properties, a reasoned synthetic strategy, and the chemical reactivity that makes this scaffold a valuable tool for developing novel therapeutics. We will explore its application as a key intermediate, particularly in the synthesis of kinase inhibitors, and detail the experimental logic behind its synthetic manipulation. This guide is intended for researchers, chemists, and drug development professionals seeking to leverage the unique structural and functional attributes of this powerful molecular scaffold.

Introduction: The Privileged Pyrrolo[2,3-c]pyridine Scaffold

In the landscape of pharmaceutical sciences, certain molecular frameworks, often termed "privileged structures," appear with remarkable frequency in biologically active compounds. The pyrrolo[2,3-c]pyridine core, an isomer of azaindole, is one such scaffold.^[1] Its fused bicyclic system, combining an electron-rich pyrrole ring with an electron-deficient pyridine ring, offers a

unique three-dimensional geometry and a rich electronic profile for interaction with biological targets. These compounds are often utilized as bioisosteres of indoles, providing an avenue to modulate physicochemical properties like solubility and metabolic stability.[2]

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine emerges as a particularly valuable derivative. The strategic placement of a methoxy group at the 7-position and a bromine atom at the 3-position equips the molecule with distinct functional handles. The methoxy group can influence solubility and engage in specific hydrogen bonding, while the bromine atom serves as a versatile reactive site for introducing molecular diversity through cross-coupling reactions.[1][3] This inherent functionality makes it a cornerstone intermediate for constructing libraries of complex molecules aimed at targets such as protein kinases, which are pivotal in oncology research.[1][4]

Core Molecular Properties

A thorough understanding of the physicochemical properties of **3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine** is fundamental to its effective application in synthesis and drug design.

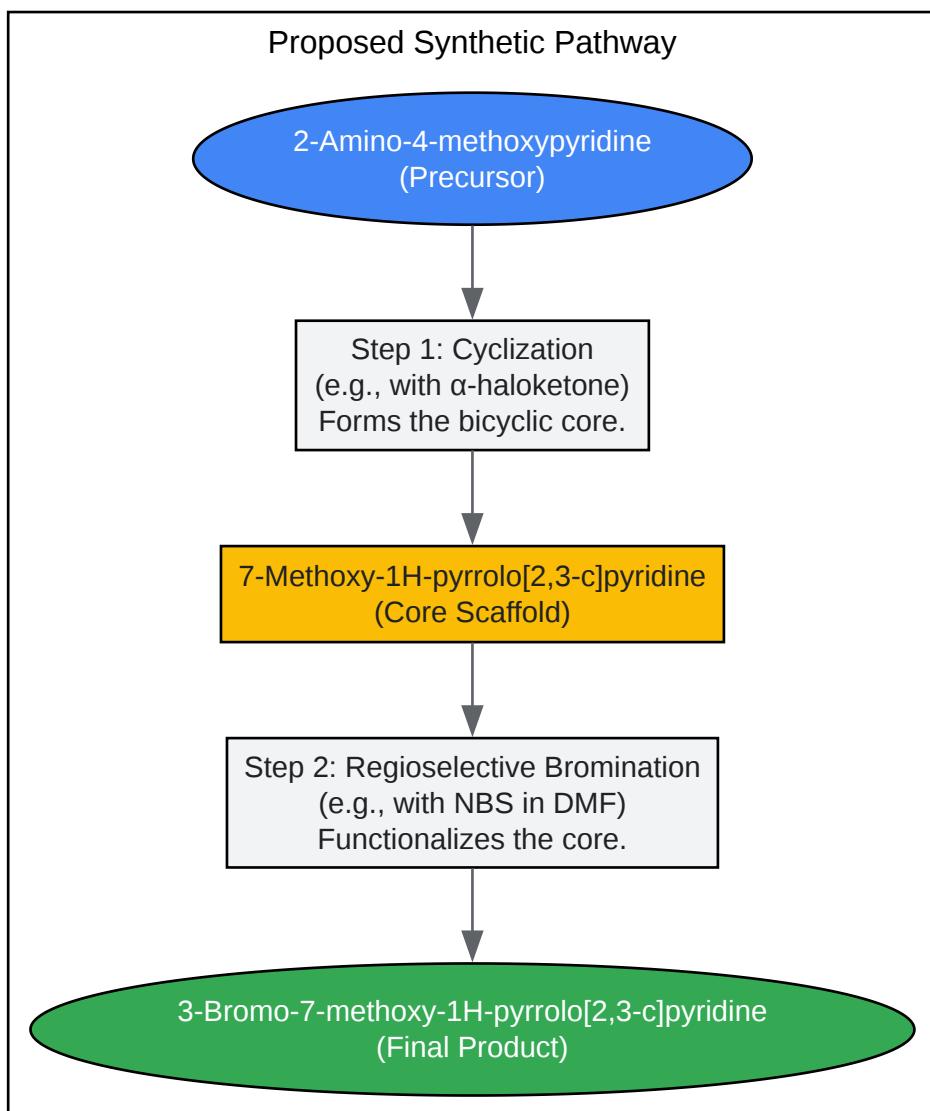
The image you are requesting does not exist or is no longer available.

imgur.com

Chemical Structure:

Figure 1: 2D Structure of **3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine**.

The structure consists of a pyrrole ring fused to a pyridine ring. The bromine atom is located on the electron-rich pyrrole moiety, making it susceptible to electrophilic substitution and an ideal handle for metal-catalyzed cross-coupling. The methoxy group is positioned on the pyridine ring.


Physicochemical Data Summary

Property	Value	Source
CAS Number	352434-16-3	[3]
Molecular Formula	C ₈ H ₇ BrN ₂ O	[3] [5]
Molecular Weight	227.06 g/mol	[3] [5]
Boiling Point	362.3 °C at 760 mmHg	[3]
Solubility	Slightly soluble (1.5 g/L at 25 °C)	[5]
Storage Conditions	2-8°C, sealed, dry	[3]

Synthetic Strategy and Rationale

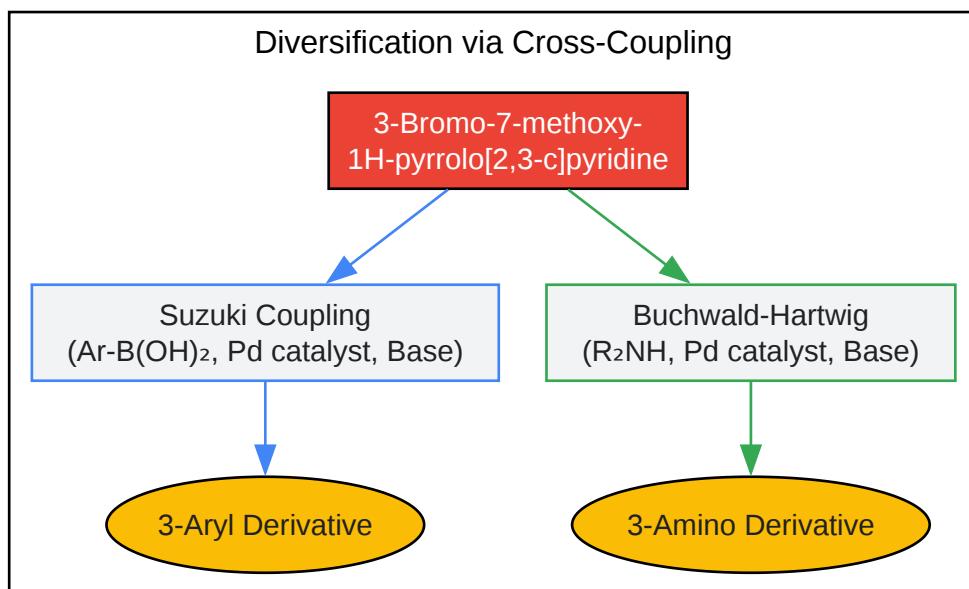
The synthesis of substituted azaindoles like **3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine** requires a multi-step approach that logically builds the heterocyclic core and then introduces the desired functional groups. While specific proprietary methods may vary, a common and rational approach involves the construction of the pyrrolopyridine core followed by selective halogenation.

The causality behind this strategy is rooted in controlling regioselectivity. The electronic nature of the pre-formed pyrrolo[2,3-c]pyridine core directs bromination to the C3 position of the electron-rich pyrrole ring, which is the most nucleophilic site. Performing this step after the core is formed is often more efficient than carrying a bromine-substituted precursor through a cyclization sequence.

[Click to download full resolution via product page](#)

Caption: Proposed workflow for the synthesis of the target compound.

Exemplary Protocol: Regioselective Bromination


This protocol describes the critical functionalization step. A self-validating system requires monitoring and characterization at each stage.

- Preparation: To a solution of 7-Methoxy-1H-pyrrolo[2,3-c]pyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF), cooled to 0 °C in an ice bath, add N-bromosuccinimide (NBS) (1.05 eq) portion-wise, ensuring the temperature remains below 5 °C.[1]

- Reaction: Stir the mixture at 0-5 °C. The reaction progress must be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material and the formation of a single major product. This is a crucial self-validation step to prevent over-bromination.
- Workup: Once the reaction is complete (typically 2-4 hours), quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
- Extraction: Extract the aqueous mixture with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
- Purification: Concentrate the filtrate under reduced pressure. The resulting crude solid should be purified by column chromatography on silica gel to yield the pure **3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine**.
- Validation: The identity and purity of the final product must be confirmed by standard analytical techniques, such as ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Chemical Reactivity for Lead Optimization

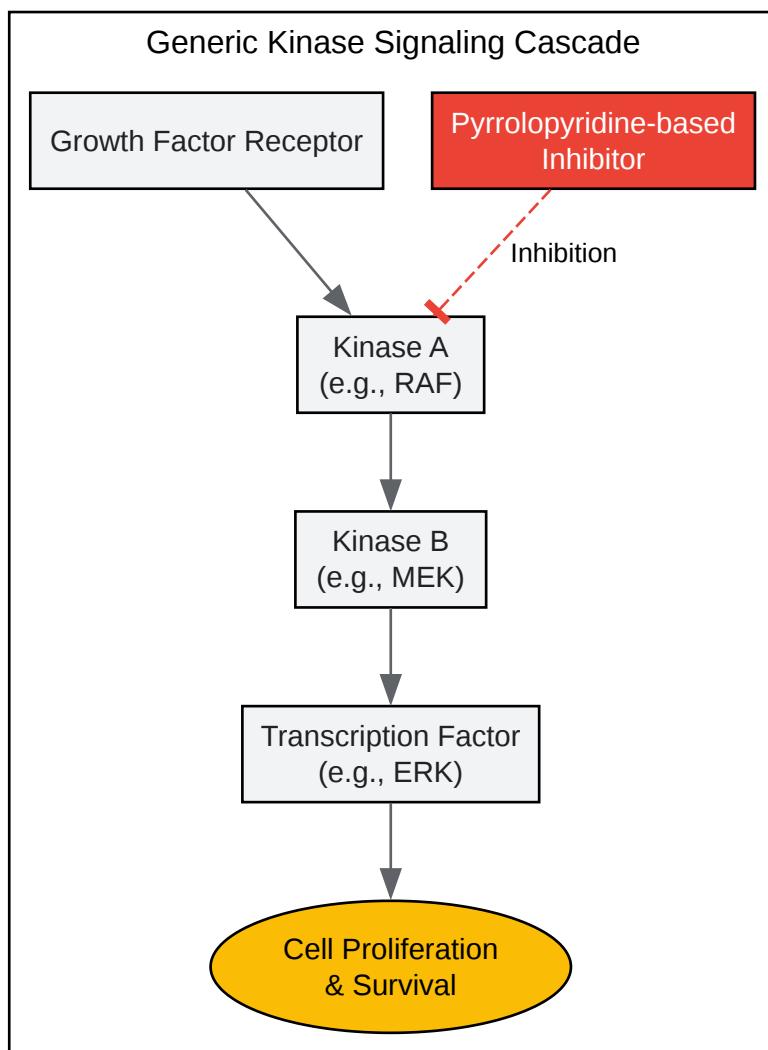
The true value of **3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine** in drug discovery lies in the reactivity of its C3-bromo substituent. This position serves as a versatile anchor point for diversification using palladium-catalyzed cross-coupling reactions, enabling a systematic exploration of the chemical space around the core scaffold to optimize biological activity (Structure-Activity Relationship, SAR).^[1]

[Click to download full resolution via product page](#)

Caption: Key reaction pathways for functionalizing the core scaffold.

Protocol: Suzuki-Miyaura Cross-Coupling

This protocol exemplifies how to introduce an aryl group, a common strategy in kinase inhibitor design.


- Reagent Setup: In a reaction vessel, combine **3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine** (1.0 eq), the desired arylboronic acid (1.2 eq), a palladium catalyst such as $\text{Pd}(\text{PPh}_3)_4$ (0.05 eq), and a base like potassium carbonate (2.0 eq).^[2]
- Solvent and Degassing: Add a degassed mixture of 1,4-dioxane and water. The rationale for degassing is to remove oxygen, which can deactivate the palladium catalyst.
- Reaction: Heat the mixture under an inert atmosphere (e.g., nitrogen or argon) at 80-100 °C until the starting material is consumed, as monitored by LC-MS.
- Workup and Purification: After cooling to room temperature, partition the mixture between ethyl acetate and water. The organic layer is then washed, dried, and concentrated. The final product is purified via column chromatography or recrystallization.

- Characterization: The resulting 3-aryl-7-methoxy-1H-pyrrolo[2,3-c]pyridine is fully characterized to confirm its structure and purity.

Application in Drug Discovery: Targeting Kinase Pathways

The pyrrolo[2,3-c]pyridine scaffold is a prominent feature in many kinase inhibitors.^[1] Kinases are enzymes that play a critical role in cell signaling pathways, and their aberrant activity is a hallmark of many cancers.^[1] Derivatives of **3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine** can be designed to bind to the ATP-binding pocket of a target kinase, inhibiting its function and disrupting downstream signaling that promotes cell proliferation.

For instance, the core can act as a rigid scaffold to replace metabolically unstable bonds in natural products, leading to analogs with improved stability and potent antiproliferative activity.
^[1]

[Click to download full resolution via product page](#)

Caption: Inhibition of a kinase cascade by a derived therapeutic agent.

Conclusion and Future Outlook

3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine is more than a simple chemical intermediate; it is a strategically designed building block that offers immense potential in the field of drug discovery. Its defined structure, coupled with the versatile reactivity of the C3-bromo group, provides chemists with a reliable and adaptable platform for the synthesis of novel, biologically active compounds. The proven success of the pyrrolopyridine scaffold in approved therapeutics underscores the importance of this chemical class.

Future research will likely focus on expanding the repertoire of reactions at the C3 position, exploring the functionalization of other positions on the ring system, and applying this scaffold to new biological targets beyond kinases, such as viral proteins and other enzyme classes. The continued investigation of this and related scaffolds will undoubtedly fuel the pipeline of next-generation therapeutics.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 3-Bromo-7-methyl-1H-pyrrolo[2,3-c]pyridine|CAS 1190316-53-0 [benchchem.com]
- 2. Synthetic Routes to 2-aryl-1H-pyrrolo[2,3-b]pyridin-4-amines: Cross-Coupling and Challenges in SEM-Deprotection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine [myskinrecipes.com]
- 4. Design, synthesis and biological evaluation of 1H-pyrrolo[2,3-b]pyridine derivatives as potent fibroblast growth factor receptor inhibitors - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. Page loading... [guidechem.com]
- To cite this document: BenchChem. [3-Bromo-7-methoxy-1H-pyrrolo[2,3-c]pyridine molecular structure]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1287114#3-bromo-7-methoxy-1h-pyrrolo-2-3-c-pyridine-molecular-structure>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com